molecular formula C19H19FN2O3 B6500662 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955219-67-7

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No. B6500662
CAS RN: 955219-67-7
M. Wt: 342.4 g/mol
InChI Key: IGLIHEKNVSSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, or 2-FPMPA, is an organic compound with a unique structure and properties that make it an important tool for a variety of scientific research applications. It is a phenoxy-based analogue of the popular drug modafinil and has a wide range of potential uses in the laboratory.

Scientific Research Applications

2-FPMPA has a wide range of potential applications in scientific research. It has been used as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, it has been used to study the effects of drugs on the endocrine system and the immune system.

Mechanism Of Action

2-FPMPA acts as an inhibitor of monoamine oxidase, which is an enzyme that is involved in the metabolism of neurotransmitters. It binds to the active site of the enzyme and prevents it from breaking down neurotransmitters, resulting in increased levels of these chemicals in the brain.
Biochemical and Physiological Effects
2-FPMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, resulting in increased alertness and wakefulness. It has also been shown to increase levels of glutamate, a neurotransmitter involved in learning and memory. Additionally, it has been shown to increase levels of serotonin, a neurotransmitter involved in mood regulation.

Advantages And Limitations For Lab Experiments

2-FPMPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the process can be completed in a few hours. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is important to note that 2-FPMPA has not been approved for use in humans, so it should only be used in laboratory experiments.

Future Directions

2-FPMPA has a wide range of potential future applications. It could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system, the endocrine system, and the immune system. Additionally, it could be used to study the effects of drugs on learning and memory, as well as to study the effects of drugs on mood regulation. It could also be used to study the effects of drugs on addiction and other behavioral disorders. Finally, it could be used to study the effects of drugs on the aging process.

Synthesis Methods

2-FPMPA can be synthesized in a two-step process. The first step involves the reaction of 4-fluorophenol with pyrrolidine-5-carboxaldehyde in the presence of a base catalyst to form a condensation product. The second step involves the reaction of the condensation product with acetic anhydride to form 2-FPMPA. The process is relatively simple and can be completed in a few hours.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-6-8-17(9-7-15)25-13-18(23)21-11-14-10-19(24)22(12-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLIHEKNVSSOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.